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molecular formula C8H10O3S B1620317 Methyl 2-methylbenzenesulfonate CAS No. 23373-38-8

Methyl 2-methylbenzenesulfonate

Cat. No. B1620317
M. Wt: 186.23 g/mol
InChI Key: AXCVRQKOVCRCIX-UHFFFAOYSA-N
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Patent
US06605200B1

Procedure details

To a stirred solution of 2,2′-biimidazole (Fieselmann, B. F., et al. Inorg. Chem. 17, 2078(1978)) (4.6 g, 34.3 mmoles) in 100 mL dry DMF in a 250 ml round bottom flask cooled in an ice/water bath was added in portions NaH(60% in mineral oil, 2.7 g, 68.6 mmoles). After the solution was stirred at 0° C. for one hour under N2, methyl toluenesulfonate (10.3 mL, 68.6 mmoles) was added in small portions using a syringe over 30 min. The stirring of the solution in the ice/water bath was continued for 1 h and then at room temperature for 3 h. The solvent was removed by vacuum distillation. The dark residue was triturated with ether and then suction filtered and dried under vacuum. The product was purified by sublimation. Yield: 80%.
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[NH:5][C:4]([C:6]2[NH:10][CH:9]=[CH:8][N:7]=2)=[N:3]C=1.[H-].[Na+].[C:13]1([CH3:24])C(S(OC)(=O)=O)=CC=CC=1.[CH3:25]N(C=O)C>>[CH3:25][N:7]1[CH:8]=[CH:9][N:10]=[C:6]1[C:4]1[N:5]([CH3:1])[CH:13]=[CH:24][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C1=CN=C(N1)C2=NC=CN2
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10.3 mL
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)OC)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the solution was stirred at 0° C. for one hour under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 30 min
Duration
30 min
WAIT
Type
WAIT
Details
was continued for 1 h
Duration
1 h
WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by vacuum distillation
CUSTOM
Type
CUSTOM
Details
The dark residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by sublimation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1C(=NC=C1)C=1N(C=CN1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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